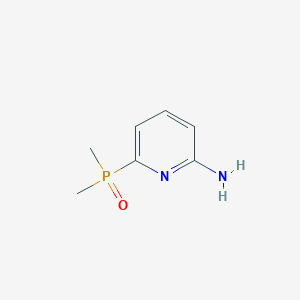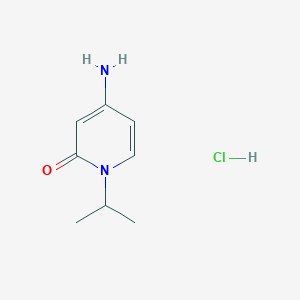
6-Dimethylphosphorylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dimethylphosphorylpyridin-2-amine, also known as DMPP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. DMPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. In
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas synthesized from 2-aminopyridine demonstrates the potential for creating foldamers that equilibrate with multiply hydrogen-bonded structures. These compounds, including their synthesis from aminopyridines with triphosgene and 4-(dimethylamino)pyridine (DMAP), show promise in self-assembly applications due to their ability to form robust, sheet-like, hydrogen-bonded complexes. This mimicry of peptide helix-to-sheet transitions offers insights into the design of new materials and molecular structures (Corbin et al., 2001).
Catalysis and Synthesis of Imidazole Derivatives
The catalytic synthesis of tetrasubstituted imidazole derivatives using 2,6-Dimethylpyridinium trinitromethanide highlights the efficiency of this compound in promoting reactions under green conditions. This research suggests applications in the synthesis of complex organic molecules, leveraging the catalyst's effectiveness and environmental benefits (Zolfigol et al., 2015).
Polymer Synthesis
Studies on aromatic amine ligands and copper(I) chloride in polymerizing 2,6-dimethylphenol reveal the significance of 2-aminopyridine derivatives in developing highly efficient catalyst systems for polymer synthesis. The resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis, with its fast reaction rates and low by-product production, underscores the utility of these compounds in materials science (Kim et al., 2018).
Enhancing Cross-Coupling Reactions
The development of nickel pincer complexes for cross-coupling reactions, where a dimethyl amino group is replaced by a pyrrolidino group, demonstrates the importance of structural variations in aminopyridine derivatives for catalytic efficiency. This research provides a pathway for improving the synthesis of complex organic molecules through selective catalysis (Garcia et al., 2016).
Synthesis of Pyridine-Pyrimidines
The efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid showcases the application of aminopyridine derivatives in creating bis-derivatives of pyridine-pyrimidines. This approach, benefiting from microwave irradiation and solvent-free conditions, highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Rahmani et al., 2018).
Mécanisme D'action
Pharmacokinetics
The compound has a high GI absorption and a low skin permeation coefficient . Its lipophilicity (Log Po/w) ranges from -0.15 to 0.92, depending on the method of calculation . These properties may influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed.
Propriétés
IUPAC Name |
6-dimethylphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRIYBKJATEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-2-yl)dimethylphosphine oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)
![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)





![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)